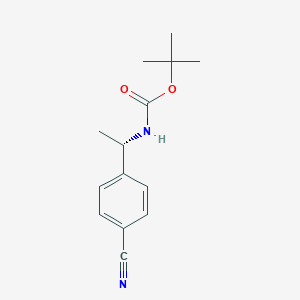

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate” is a chemical compound. It contains a carbamate group, which is an organic functional group derived from carbamic acid . The compound also contains a cyanophenyl group, which is a phenyl group with a cyano substituent .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of biaryl compounds involves the coupling of arenes through the formation and reduction of a temporary urea linkage . Another method involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from similar compounds. For example, “Ethyl N-[(1R)-1-(4-cyanophenyl)ethyl]carbamate” contains 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, cyanoacetohydrazides can react with various reactants to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Organic Chemistry

Synthesis of Related Compounds : Tert-butyl carbamates are intermediates in synthesizing biologically active compounds like omisertinib. For example, Bingbing Zhao et al. (2017) described the synthesis of a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, using a rapid synthetic method from commercially available materials with an 81% total yield through three steps (Zhao et al., 2017).

N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. These are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Chemical Transformations and Synthesis of Diastereomers : The synthesis of diastereomers of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate is another example. These compounds were synthesized and separated by column chromatography, illustrating the compound's utility in producing structurally diverse molecules (Liu et al., 2012).

Directed Lithiation : Tert-butyl carbamates are involved in directed lithiation processes. Smith et al. (2013) described the lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showing its application in producing various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Gasoline Oxygenates : Ethyl tert-butyl ether (ETBE), synthesized from tert-butyl alcohol, is used as a gasoline oxygenate. Donahue et al. (2002) discussed the synthesis and characterization of ETBE, highlighting its application in fuel industry (Donahue, D'Amico, & Exline, 2002).

Safety and Hazards

The safety data sheet for a related compound, “Ethyl cyanoacetate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCYTDVODOGBBU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)

![2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2418310.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)

![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2418314.png)

![5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2418323.png)